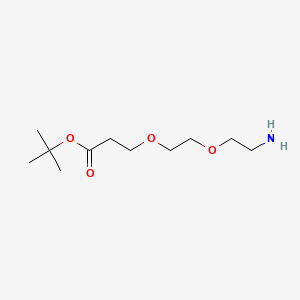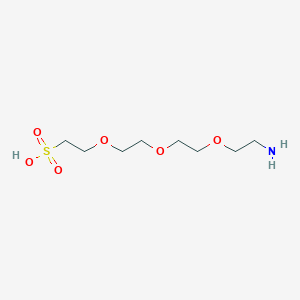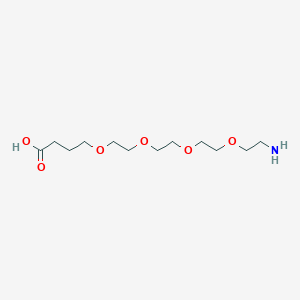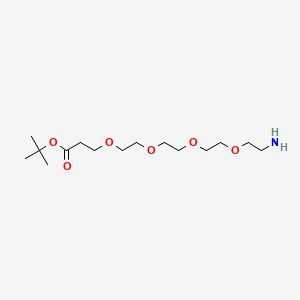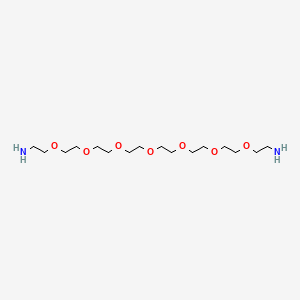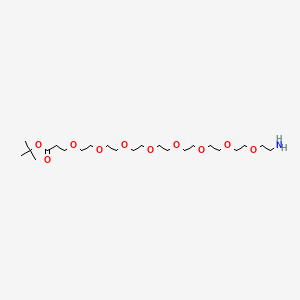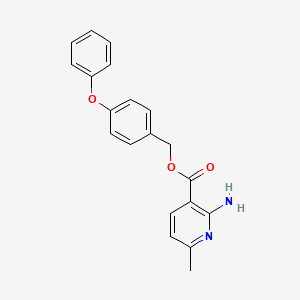
Apogossypolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apogossypolone is a semi-synthesized derivative of gossypol, a natural polyphenolic compound extracted from cottonseed. It is known for its potent anticancer properties, particularly as an inhibitor of the anti-apoptotic Bcl-2 family proteins . This compound has shown promise in inducing autophagy and apoptosis in various cancer cell lines, making it a significant compound in cancer research .
Mechanism of Action
Target of Action
Apogossypolone (ApoG2) is a non-peptidic small-molecule inhibitor that primarily targets the Bcl-2 family proteins . These proteins, including Bcl-2, Bcl-XL, and Mcl-1, are anti-apoptotic and play a crucial role in the survival of cancer cells . ApoG2 also interacts with Dickkopf Wnt signaling pathway inhibitor 3 (DKK3), a protein that is often downregulated in tumor tissues .
Mode of Action
ApoG2 binds to Bcl-2 family proteins, preventing their association with pro-apoptotic proteins . This action releases the pro-apoptotic proteins, allowing them to participate in the apoptotic response . In addition, ApoG2 activates DKK3 in a dose-dependent manner, which has been shown to suppress cell viability and invasion while promoting apoptosis .
Biochemical Pathways
ApoG2 affects several biochemical pathways. It inhibits cell proliferation and induces apoptosis by activating caspases-9, -3, and -8, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP) and Apoptosis Inducing Factor (AIF) . ApoG2 also inhibits the epithelial-to-mesenchymal transition (EMT) process in cancer cells, a critical step in cancer metastasis .
Pharmacokinetics
The pharmacokinetics of ApoG2 have been studied, showing favorable in vitro ADME properties . It has better stability compared to racemic gossypol and is better tolerated by mice . .
Result of Action
ApoG2’s action results in significant molecular and cellular effects. It inhibits cell growth and induces apoptosis in various cancer cells . It also inhibits cell proliferation, invasion, and the EMT process in cancer cells . Furthermore, ApoG2 treatment has been shown to inhibit tumor growth in xenograft models .
Action Environment
The action of ApoG2 can be influenced by environmental factors. For instance, the medium composition can affect the growth and aflatoxin inhibitory activities of ApoG2 . Also, light can enhance its anticancer activity by stimulating the generation of singlet oxygen and reactive oxygen species . Therefore, the environment plays a crucial role in the efficacy and stability of ApoG2.
Biochemical Analysis
Biochemical Properties
Apogossypolone interacts with the Bcl-2 family proteins in the low nanomolar range . It binds to the Bcl-2, Bcl-xL, and Mcl-1 proteins with high affinity . The binding mode has been characterized by recording [15N, 1H]-HSQC experiments .
Cellular Effects
This compound has been shown to inhibit cell proliferation, invasion, and epithelial-to-mesenchymal transition (EMT) process in various cancer cells, including cervical cancer cells and prostate cancer cells . It also upregulates Dickkopf Wnt signaling pathway inhibitor 3 (DKK3) in a dose-dependent manner .
Molecular Mechanism
This compound blocks the interaction of Bim and Bcl-2, leading to the induction of apoptosis in a number of human cancer cell lines . It also induces the cleavage of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP) .
Temporal Effects in Laboratory Settings
This compound shows better stability when compared with a racemic gossypol and can be better tolerated by mice . It has been reported to have significant anti-lymphoma and anti-pancreatic cancer effects .
Dosage Effects in Animal Models
In animal models, this compound treatment has been shown to inhibit tumor growth . When combined with CHOP, this compound displayed even more complete inhibition of tumor growth .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known. It is known that this compound is a specific secondary metabolite in Gossypium species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Apogossypolone is synthesized from gossypol by removing two aldehyde groups. The synthesis involves several steps, including the use of chiral column chromatography to obtain optically pure atropisomers . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conversion.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory procedures to ensure high yield and purity. This may include the use of advanced purification techniques and scalable reaction setups .
Chemical Reactions Analysis
Types of Reactions: Apogossypolone undergoes various chemical reactions, including:
Oxidation: Conversion to other derivatives with altered biological activity.
Reduction: Potentially reducing the compound to simpler forms.
Substitution: Introducing different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride.
Substituting Reagents: Various organic halides and catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Apogossypolone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions of polyphenolic compounds with proteins.
Biology: Investigated for its role in inducing autophagy and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers, including prostate, cervical, and breast cancers
Industry: Potential applications in developing anticancer drugs and studying the mechanisms of drug resistance.
Comparison with Similar Compounds
Gossypol: The parent compound from which apogossypolone is derived.
BI97D6: A chiral derivative of this compound with potent anticancer activity.
Apogossypol: Another derivative with similar properties but different potency and toxicity profiles.
Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSGRWNXASCGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469551 |
Source


|
| Record name | CHEMBL1272170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886578-07-0 |
Source


|
| Record name | CHEMBL1272170 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

